molecular formula C18H15FN6O3 B11479548 N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

Cat. No.: B11479548
M. Wt: 382.3 g/mol
InChI Key: LKCKFWZJCYGQIX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine is a complex organic compound featuring multiple functional groups, including fluorobenzyl, methoxyphenyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions where the 4-methoxyphenylamine reacts with an activated intermediate.

    Attachment of the 4-fluorobenzyl group: This is usually done via a nucleophilic aromatic substitution reaction, where the fluorobenzyl group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups may facilitate binding to these targets, while the oxadiazole rings could participate in electron transfer or other chemical processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine: This compound itself.

    N-(4-fluorobenzyl)-3-{4-[(4-hydroxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine: Similar structure with a hydroxy group instead of a methoxy group.

    N-(4-chlorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzyl and methoxyphenyl groups, along with the oxadiazole rings, provides a unique scaffold for interaction with various targets and participation in diverse chemical reactions.

This detailed overview highlights the significance and potential applications of this compound in various fields

Properties

Molecular Formula

C18H15FN6O3

Molecular Weight

382.3 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylamino]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C18H15FN6O3/c1-26-14-8-6-13(7-9-14)21-16-15(23-28-25-16)17-22-18(27-24-17)20-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,21,25)(H,20,22,24)

InChI Key

LKCKFWZJCYGQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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